![molecular formula C11H8N2O3 B233266 [1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo- is a heterocyclic organic compound that is commonly used in scientific research. It is a derivative of bipyridine and has a wide range of applications in various fields such as biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of [1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo- is related to its ability to form metal complexes. The metal complexes formed by this compound can interact with various biological molecules such as enzymes, proteins, and DNA. This interaction can lead to changes in the structure and function of these molecules, which can have a significant impact on various biological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of [1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo- are related to its ability to form metal complexes. These metal complexes can interact with various biological molecules, leading to changes in their structure and function. This can have a significant impact on various biological processes such as enzyme activity, gene expression, and cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo- in lab experiments are related to its unique chemical properties. It is a versatile ligand that can form metal complexes with a wide range of metals. This makes it useful in various applications such as catalysis, sensing, and imaging. However, the limitations of using this compound in lab experiments are related to its potential toxicity and instability. It can also be difficult to purify and handle due to its tendency to form complexes with impurities.
Zukünftige Richtungen
There are several future directions for the use of [1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo- in scientific research. One direction is the development of new metal complexes with improved properties for various applications such as catalysis, sensing, and imaging. Another direction is the exploration of the biological activity of these metal complexes and their potential use in drug discovery. Finally, the development of new synthetic methods for [1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo- and its derivatives can lead to the discovery of new compounds with unique properties and applications.
Synthesemethoden
The synthesis of [1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo- can be achieved through several methods. One of the most common methods is the condensation reaction between 2-pyridinecarboxaldehyde and malonic acid in the presence of a catalyst such as piperidine. The resulting product can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo- has been widely used in scientific research due to its unique chemical properties. It is commonly used as a ligand in coordination chemistry to form metal complexes. These metal complexes have been used in various applications such as catalysis, sensing, and imaging.
Eigenschaften
IUPAC Name |
2-oxo-1-pyridin-3-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-9(11(15)16)4-2-6-13(10)8-3-1-5-12-7-8/h1-7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVROAYZMRHZRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC=C(C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.